1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime is a chemical compound with the molecular formula C8H10N4O2 and a molecular weight of 194.19 . This compound is known for its unique structure, which includes a pyridine ring and dioxime functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime typically involves the reaction of 1,2-propanedione with 4-amino-1,4-dihydropyridine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Propanedione, 1-(4-imino-1(4H)-pyridinyl)-, 1,2-dioxime
- 1,2-Propanedione, 1-(4-imino-1,4-dihydro-1-pyridyl)-, dioxime
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
66664-90-2 |
---|---|
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
(NE)-N-[(1E)-1-hydroxyimino-1-(4-iminopyridin-1-yl)propan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N4O2/c1-6(10-13)8(11-14)12-4-2-7(9)3-5-12/h2-5,9,13-14H,1H3/b10-6+,11-8+ |
InChI-Schlüssel |
XLZQPOVUUITHNG-NSJFVGFPSA-N |
Isomerische SMILES |
C/C(=N\O)/C(=N\O)/N1C=CC(=N)C=C1 |
Kanonische SMILES |
CC(=NO)C(=NO)N1C=CC(=N)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.